4-(Acetylamino)benzenesulfonyl-d5 Chloride

Catalog No.
S998621
CAS No.
1020718-84-6
M.F
C8H8ClNO3S
M. Wt
238.697
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Acetylamino)benzenesulfonyl-d5 Chloride

CAS Number

1020718-84-6

Product Name

4-(Acetylamino)benzenesulfonyl-d5 Chloride

IUPAC Name

4-[acetyl(deuterio)amino]-2,3,5,6-tetradeuteriobenzenesulfonyl chloride

Molecular Formula

C8H8ClNO3S

Molecular Weight

238.697

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D/hD

InChI Key

GRDXCFKBQWDAJH-MDXQMYCFSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl

Synonyms

4-(Acetylamino)benzene-2,3,5,6-d5-sulfonyl Chloride; NSC 127860-d5; ASC-d5; 4-[(Acetylamino)phenyl-d5]sulfonyl Chloride; p-Acetamidophenylsulfonyl-d5 Chloride; N-Acetylsulfanilyl-d5 Chloride; Dagenan-d5 Chloride; N-(4-Chlorosulfonylphenyl)acetamide-

4-(Acetylamino)benzenesulfonyl-d5 Chloride is a chemical compound characterized by the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol. This compound is a stable isotope-labeled version of 4-(Acetylamino)benzenesulfonyl Chloride, where five hydrogen atoms are replaced with deuterium, enhancing its utility in various analytical applications. The structure features an acetylamino group attached to a benzenesulfonyl chloride moiety, which contributes to its reactivity and potential biological activity .

Typical of sulfonyl chlorides, including:

  • Nucleophilic substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.
  • Acylation: The acetylamino group allows for acylation reactions, which can be useful in synthesizing more complex molecules.

These reactions highlight its versatility as a reagent in organic synthesis and pharmaceutical development .

The synthesis of 4-(Acetylamino)benzenesulfonyl-d5 Chloride typically involves:

  • Preparation of the starting material: Acetylaniline is reacted with benzenesulfonyl chloride under controlled conditions to yield 4-(Acetylamino)benzenesulfonyl Chloride.
  • Deuteration: The introduction of deuterium can be achieved through various methods, such as using deuterated solvents or reagents during the synthesis process.

The precise conditions may vary depending on the desired yield and purity of the final product .

4-(Acetylamino)benzenesulfonyl-d5 Chloride has several applications:

  • Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques due to its stable isotope labeling.
  • Pharmaceutical Research: Potentially useful in drug development processes where sulfonamide derivatives are investigated for therapeutic effects.
  • Biochemical Studies: May serve as a probe in studies examining enzyme interactions or metabolic pathways involving sulfonamides .

Interaction studies involving 4-(Acetylamino)benzenesulfonyl-d5 Chloride focus on its reactivity with various nucleophiles and its potential role in enzyme inhibition. Understanding these interactions is crucial for assessing its utility in drug design and development. Further investigations into its binding affinities and mechanisms of action would provide valuable insights into its biological relevance .

Several compounds share structural similarities with 4-(Acetylamino)benzenesulfonyl-d5 Chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(Acetylamino)benzenesulfonyl ChlorideC8H8ClNO3SNon-deuterated version, widely used in synthesis
4-(Aminobenzenesulfonyl ChlorideC7H8ClNO2SLacks acetyl group; used in different applications
N-AcetylanilinesulfonamideC9H10N2O2SContains an amine; used for antibacterial purposes

The uniqueness of 4-(Acetylamino)benzenesulfonyl-d5 Chloride lies in its stable isotope labeling, which enhances its applicability in analytical methods while retaining the functional characteristics typical of sulfonamide compounds .

XLogP3

1.4

Dates

Modify: 2023-08-15

Explore Compound Types